![molecular formula C8H13NO2 B3153561 1-Oxa-8-azaspiro[4.5]decan-3-one CAS No. 760912-99-0](/img/structure/B3153561.png)
1-Oxa-8-azaspiro[4.5]decan-3-one
Overview
Description
1-Oxa-8-azaspiro[4.5]decan-3-one is a spirocyclic compound that features a unique structure combining an oxazolidine ring and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxa-8-azaspiro[4.5]decan-3-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another method involves the reduction of an azide intermediate using a continuous three-step flow process, which includes the formation and reduction of the azide intermediate and the use of a transaminase to prepare the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale reactions. This includes the use of flow chemistry and biocatalytic processes to ensure high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For example, as an M1 muscarinic agonist, it binds to muscarinic receptors in the brain, leading to the activation of signaling pathways that improve cognitive function . Additionally, its anti-ulcer activity is attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]decane: This compound features a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one:
The uniqueness of this compound lies in its specific combination of an oxazolidine ring and a piperidine ring, which imparts unique chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYIRUSJRQGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928091 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133382-42-0 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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